molecular formula C18H19ClFN3O B2546158 1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2227107-47-1

1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B2546158
CAS No.: 2227107-47-1
M. Wt: 347.82
InChI Key: KIZQGZMTXIJLTD-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride is a pyrazole-based small molecule featuring:

  • A pyrazole core substituted with a phenyl group at position 1.
  • A 4-ethoxy-3-fluorophenyl substituent at position 2.
  • A methanamine hydrochloride moiety at position 3.

Its molecular formula is C₁₉H₂₀ClFN₂O, with a molecular weight of 370.83 g/mol.

Properties

IUPAC Name

[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O.ClH/c1-2-23-17-9-8-13(10-16(17)19)18-14(11-20)12-22(21-18)15-6-4-3-5-7-15;/h3-10,12H,2,11,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZQGZMTXIJLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring followed by functionalization with ethoxy and fluorophenyl groups. The general synthetic pathway can be summarized as follows:

  • Formation of Pyrazole Ring : The initial step involves cyclization reactions using appropriate hydrazones.
  • Functionalization : Subsequent reactions introduce the ethoxy and fluorophenyl substituents.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

CompoundIC50 (μg/mL)Reference
This compound54.65
Diclofenac54.65

In vivo studies using carrageenan-induced rat models confirmed these findings, showing a marked reduction in paw edema upon administration of the compound.

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has been evaluated for analgesic properties. It was found to significantly reduce pain responses in animal models, suggesting a dual action mechanism that could be beneficial for pain management.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study on its effectiveness in reducing inflammation in rheumatoid arthritis models showed significant improvement in clinical scores and reduced inflammatory markers.
  • Case Study 2 : In a cancer model, the compound was administered alongside standard chemotherapy agents, leading to enhanced efficacy and reduced side effects compared to chemotherapy alone.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Derivatives

Compound A : [1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride] ()
  • Structure : Lacks the 4-ethoxy-3-fluorophenyl group at position 3.
  • Molecular Formula : C₁₀H₁₂ClN₃.
  • Key Difference : Simpler substitution pattern results in lower molecular weight (209.67 g/mol) and reduced steric hindrance, likely affecting target affinity and solubility .
Compound B : [1-(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride] ()
  • Structure : Replaces pyrazole with an isoxazole ring.
  • Molecular Formula : C₁₀H₁₀ClFN₂O.

Substituted Phenyl Analogs

Compound C : [1-(3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride] ()
  • Structure : Substitutes 4-ethoxy-3-fluorophenyl with a benzofuran group.
  • Molecular Formula : C₂₀H₂₀ClN₂O.
Compound D : [(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride] ()
  • Structure : Replaces phenyl with pyridinyl and adds a trifluoromethyl group.
  • Molecular Formula : C₁₀H₁₀ClF₃N₄.
  • Key Difference : Pyridine’s nitrogen and CF₃ group improve solubility and electronegativity, favoring kinase inhibition .

Structural and Functional Implications

Feature Target Compound Compound A Compound B Compound C Compound D
Core Heterocycle Pyrazole Pyrazole Isoxazole Pyrazole Pyrazole
Position 3 Substituent 4-Ethoxy-3-fluorophenyl None 4-Fluorophenyl Benzofuran Trifluoromethyl
Position 1 Substituent Phenyl Phenyl - Phenyl Pyridin-3-yl
Molecular Weight 370.83 g/mol 209.67 g/mol 228.65 g/mol 356.84 g/mol 278.66 g/mol
Key Property Enhanced lipophilicity and stability High solubility Metabolic liability Rigid structure Kinase inhibition

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures starting with substituted phenyl precursors. For example, analogous pyrazole derivatives are synthesized via condensation reactions between substituted alcohols and aryl halides, followed by functional group transformations (e.g., amine hydrochloridation) . Key steps include:

  • Core template assembly : Use 1,5-diarylpyrazole scaffolds as a base structure, with substituents introduced via nucleophilic substitution or cross-coupling reactions.
  • Amine functionalization : Methanamine groups are introduced via reductive amination or direct alkylation under inert atmospheres.
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for condensation), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd for cross-couplings) to improve yields.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity. For example, fluorine atoms in the 3-fluorophenyl group exhibit distinct splitting patterns .
    • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M-Cl]+^+ for hydrochloride salts).
  • X-ray crystallography : Single-crystal diffraction resolves 3D structure and confirms stereochemistry. For related compounds, data collection at 293 K with Bruker APEX2 detectors and refinement using SHELXL software are standard .

Q. What safety protocols are critical during handling and storage?

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
  • Storage : Keep in sealed glass containers at 2–8°C, away from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s bioactivity or intermolecular interactions?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., receptors with pyrazole-binding domains).
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity. For fluorinated analogs, fluorine’s electronegativity significantly influences charge distribution .
  • MD simulations : Study solvation dynamics in aqueous or lipid environments to predict pharmacokinetics .

Q. What strategies resolve discrepancies in spectroscopic or biological data across studies?

  • Data triangulation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare with structurally similar compounds .
  • Reproducibility checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
  • Meta-analysis : Aggregate data from multiple studies (e.g., crystallographic databases like CSD) to identify trends in substituent effects .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Byproduct profiling : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized products) and adjust reaction stoichiometry.
  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency. For example, Suzuki-Miyaura couplings with arylboronic acids reduce side reactions .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for high-purity isolates .

Q. What advanced techniques assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
  • HPLC stability assays : Monitor peak area changes over time to quantify degradation products .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal lattices to predict solid-state stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on physicochemical properties (e.g., solubility, logP)?

  • Experimental validation : Measure logP via shake-flask assays (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon).
  • Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For hydrochloride salts, pH-dependent solubility is critical .

Q. What methodologies confirm the absence of toxicological risks in early-stage studies?

  • In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatocyte cell lines .
  • Structural alerts : Screen for toxicophores (e.g., reactive Michael acceptors) using tools like Derek Nexus.
  • Literature benchmarking : Compare with analogs (e.g., 4-ethoxy-3-fluorophenyl derivatives) with established safety profiles .

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